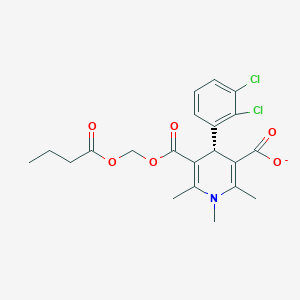
(Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyridine Ring: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Butanoyloxy Group: This step may involve esterification reactions where butanoic acid or its derivatives react with the hydroxyl group on the dihydropyridine ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, ammonia.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound can be used to study the effects of dihydropyridine derivatives on cellular processes, particularly those involving calcium channels.
Medicine
Medically, dihydropyridine derivatives are known for their role as calcium channel blockers
Industry
Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of (Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate likely involves the inhibition of calcium channels. By binding to these channels, the compound can reduce calcium influx into cells, leading to vasodilation and decreased blood pressure.
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: A widely used dihydropyridine derivative for hypertension.
Felodipine: Known for its long-acting effects in treating high blood pressure.
Uniqueness
(Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines.
特性
分子式 |
C21H22Cl2NO6- |
|---|---|
分子量 |
455.3 g/mol |
IUPAC名 |
(4R)-5-(butanoyloxymethoxycarbonyl)-4-(2,3-dichlorophenyl)-1,2,6-trimethyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(28)17-12(3)24(4)11(2)16(20(26)27)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18H,5,7,10H2,1-4H3,(H,26,27)/p-1/t18-/m1/s1 |
InChIキー |
LCXNZUUKEOUORD-GOSISDBHSA-M |
異性体SMILES |
CCCC(=O)OCOC(=O)C1=C(N(C(=C([C@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)[O-])C)C)C |
正規SMILES |
CCCC(=O)OCOC(=O)C1=C(N(C(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)[O-])C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



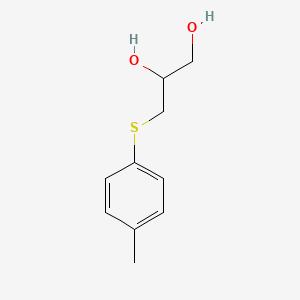
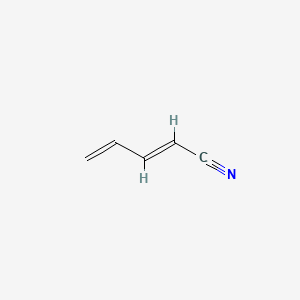



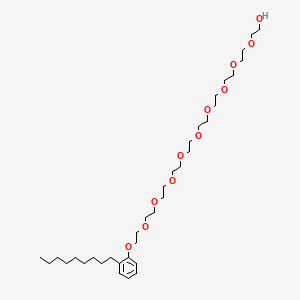
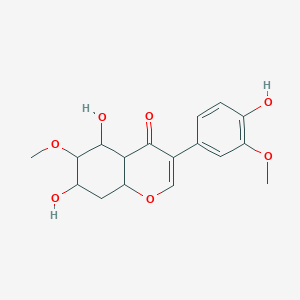
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12330814.png)
![Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester](/img/structure/B12330817.png)


![(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12330839.png)
![5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl-](/img/structure/B12330846.png)
